An In-depth Technical Guide to the Chemical and Physical Properties of Octa-2,4,6-triene
An In-depth Technical Guide to the Chemical and Physical Properties of Octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octa-2,4,6-triene, a conjugated polyene with the molecular formula C₈H₁₂, is a hydrocarbon of significant interest in organic synthesis and holds potential in the realm of drug development due to the biological activities associated with polyene structures. This technical guide provides a comprehensive overview of the chemical and physical properties of octa-2,4,6-triene and its various stereoisomers, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance.
Chemical and Physical Properties
Octa-2,4,6-triene exists as several geometric isomers due to the presence of three double bonds. The most common isomers include (2E,4E,6E), (2E,4E,6Z), (2E,4Z,6E), (2E,4Z,6Z), (2Z,4E,6Z), and (2Z,4Z,6Z)-octa-2,4,6-triene. The specific arrangement of these double bonds significantly influences the molecule's physical and chemical characteristics.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [1] |
| Molecular Weight | 108.18 g/mol | [1] |
| CAS Number (unspecified isomers) | 764-75-0 | [2] |
| Canonical SMILES | CC=CC=CC=CC | [1] |
| InChI | InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3 | [1] |
Physical Properties of Octa-2,4,6-triene (Isomer Mixture)
| Property | Value | Source |
| Boiling Point | 147.5 °C at 760 mmHg | [2] |
| Density | 0.764 g/cm³ | [2] |
| Refractive Index | 1.467 | [2] |
| Flash Point | 23.1 °C | [2] |
| Vapor Pressure | 5.59 mmHg at 25 °C | [2] |
Calculated Physical Properties of Selected Isomers
| Property | (2E,4E,6E)-octa-2,4,6-triene | (2Z,4Z,6Z)-octa-2,4,6-triene | Source |
| XLogP3 | 3.4 | 3.4 | [3][4] |
| Complexity | 91.2 | 91.2 | [3][4] |
Stereoisomers of Octa-2,4,6-triene
The geometry of the double bonds at the C2, C4, and C6 positions gives rise to six unique stereoisomers. The symmetry in the molecule, with methyl groups at both ends, reduces the number of unique isomers from the theoretically possible 2³=8 to six.
Experimental Protocols
Synthesis of (2E,4E,6E)-octa-2,4,6-triene via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones. For the synthesis of conjugated polyenes like octa-2,4,6-triene, a sequential Wittig reaction approach can be employed. A plausible route involves the reaction of crotonaldehyde with a suitable phosphorane.
Materials:
-
Triphenylphosphine
-
(E)-1-Bromobut-2-ene
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Crotonaldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene. Add (E)-1-bromobut-2-ene and heat the mixture at reflux for 24 hours. Cool the reaction mixture to room temperature to allow the phosphonium salt to precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C in a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi in hexanes. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to -78 °C and slowly add a solution of crotonaldehyde in anhydrous diethyl ether. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent such as hexane.
Purification of Octa-2,4,6-triene Isomers
Fractional Distillation: For the separation of liquid isomers with different boiling points, fractional distillation under reduced pressure is an effective technique. The efficiency of the separation is dependent on the length and packing material of the fractionating column.
Preparative High-Performance Liquid Chromatography (HPLC): For the separation of stereoisomers with very similar boiling points, preparative HPLC is the method of choice. A normal-phase column (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) can be used to separate the different geometric isomers. The separation is based on the differential interaction of the isomers with the stationary phase.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of octa-2,4,6-triene isomers are complex in the olefinic region (typically δ 5.0-7.0 ppm). The coupling constants (J-values) between the vinyl protons are diagnostic for determining the stereochemistry of the double bonds (Jtrans is typically larger than Jcis). The terminal methyl protons appear as a doublet in the upfield region (around δ 1.7-1.8 ppm).
¹³C NMR: The carbon NMR spectra will show eight distinct signals for the all-E isomer. The chemical shifts of the sp² hybridized carbons will be in the range of δ 120-140 ppm, while the terminal methyl carbons will appear at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum of a conjugated polyene like octa-2,4,6-triene is characterized by:
-
C-H stretching vibrations of the sp² carbons around 3010-3050 cm⁻¹.
-
C=C stretching vibrations for the conjugated double bonds in the region of 1600-1650 cm⁻¹. The conjugation lowers the frequency compared to an isolated double bond.
-
C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region, which can be indicative of the substitution pattern on the double bonds.
Mass Spectrometry
The electron ionization (EI) mass spectrum of octa-2,4,6-triene will show a molecular ion peak (M⁺) at m/z 108. The fragmentation pattern will involve the loss of methyl radicals (M-15) and subsequent losses of hydrocarbon fragments.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of octa-2,4,6-triene are limited, the broader class of polyenes is well-known for its antifungal properties.[5][6][7][8][9] Furthermore, derivatives such as octa-2,4,6-trienoic acid have been shown to possess antioxidant and anti-inflammatory activities.
Antifungal Mechanism of Action
Polyene antibiotics exert their antifungal effect by selectively binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity by forming pores or channels, leading to the leakage of essential intracellular components and ultimately, cell death. This mechanism is selective for fungi as mammalian cell membranes contain cholesterol instead of ergosterol.
Anti-inflammatory Signaling Pathway
Derivatives of octa-2,4,6-trienoic acid have been found to modulate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway. PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, as well as lipid and glucose metabolism. Activation of PPAR-γ can lead to the transrepression of pro-inflammatory genes.
Visualizations
Caption: Synthetic and purification workflow for octa-2,4,6-triene.
Caption: Proposed antifungal mechanism of action for polyenes.
Caption: PPAR-γ signaling pathway modulated by polyene derivatives.
References
- 1. Octa-2,4,6-triene | C8H12 | CID 139904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. trans-2,4,6-Octatriene | C8H12 | CID 129717348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Octatriene, (Z,Z,Z)- | C8H12 | CID 12533129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polyene-Based Derivatives with Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
